molecular formula C10H13NO3S B2595367 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1248694-60-1

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2595367
CAS No.: 1248694-60-1
M. Wt: 227.28
InChI Key: XXNRLAZXXFGQAO-UHFFFAOYSA-N
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Description

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C10H13NO3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the oxan-4-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the oxan-4-yl group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the oxan-4-yl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring or the oxan-4-yl group.

Scientific Research Applications

2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Thiazole: The parent compound, which shares the core thiazole ring structure.

    2-(2-Thiazolyl)acetic acid: A similar compound with a different substituent at the 2-position.

    4-Oxathiazolidine: Another thiazole derivative with a different ring structure.

Uniqueness: 2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the oxan-4-yl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(oxan-4-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-9(13)5-8-6-15-10(11-8)7-1-3-14-4-2-7/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRLAZXXFGQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248694-60-1
Record name 2-[2-(oxan-4-yl)-1,3-thiazol-4-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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